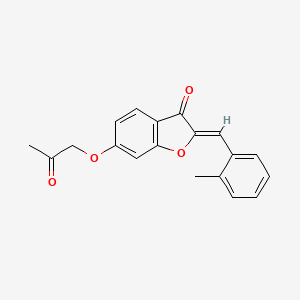
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol, commonly known as pseudoephedrine, is a chemical compound that belongs to the class of decongestants. It is widely used in various over-the-counter medications to relieve nasal congestion caused by allergies, colds, or flu. Pseudoephedrine is a chiral compound, meaning it has two enantiomers, (R)-pseudoephedrine and (S)-pseudoephedrine. In
Mecanismo De Acción
The mechanism of action of (R)-pseudoephedrine involves its ability to stimulate alpha-adrenergic receptors in the nasal mucosa, which leads to vasoconstriction and a decrease in nasal congestion. It also stimulates beta-adrenergic receptors in the lungs, which leads to bronchodilation. The exact mechanism of action in the treatment of ADHD and narcolepsy is not fully understood, but it is thought to involve its ability to increase the levels of norepinephrine and dopamine in the brain.
Biochemical and Physiological Effects:
(R)-pseudoephedrine can have several biochemical and physiological effects on the body. It can increase heart rate and blood pressure due to its vasoconstrictive effects. It can also cause nervousness, restlessness, and insomnia due to its stimulant properties. In addition, (R)-pseudoephedrine can cause urinary retention and dry mouth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-pseudoephedrine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a well-established pharmacological profile and has been extensively studied. However, (R)-pseudoephedrine also has some limitations. It is a controlled substance in many countries and requires a license to purchase or possess. It can also be difficult to obtain in large quantities due to restrictions on its sale and distribution.
Direcciones Futuras
There are several potential future directions for the study of (R)-pseudoephedrine. One area of research is the development of more potent and selective alpha-adrenergic agonists for the treatment of nasal congestion. Another area of research is the investigation of the potential use of (R)-pseudoephedrine in the treatment of other respiratory conditions, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Finally, there is a need for further research into the potential use of (R)-pseudoephedrine in the treatment of ADHD and narcolepsy, including the development of more selective and effective compounds.
Conclusion:
In conclusion, ((2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol, or (R)-pseudoephedrine, is a widely used decongestant that has been extensively studied for its pharmacological properties and potential therapeutic applications. It has a well-established mechanism of action and has been investigated for its use in the treatment of respiratory conditions and neurological disorders. While it has several advantages for use in lab experiments, it also has some limitations due to its controlled status and restricted availability. Further research is needed to explore its potential uses and to develop more selective and effective compounds.
Métodos De Síntesis
(R)-pseudoephedrine can be synthesized from ephedrine, a naturally occurring alkaloid found in plants such as Ephedra sinica. The synthesis involves a series of chemical reactions, including reduction, acylation, and resolution. One of the most common methods for synthesizing (R)-pseudoephedrine is the Nagai method, which involves the reduction of ephedrine with red phosphorus and iodine.
Aplicaciones Científicas De Investigación
(R)-pseudoephedrine has been widely studied for its pharmacological properties and potential therapeutic applications. It has been shown to have a potent vasoconstrictive effect, which makes it an effective decongestant. It also has mild bronchodilator activity, which can help relieve asthma symptoms. In addition, (R)-pseudoephedrine has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-4-5-12(11(3)6-9)7-10(2)8-13/h4-6,10,13H,7-8H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPHCXOKVXBOM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



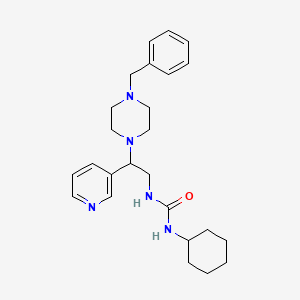
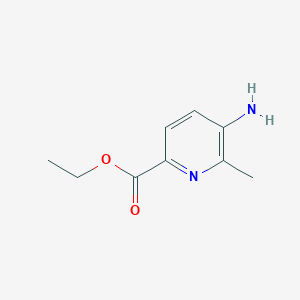
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea](/img/structure/B2935953.png)
![6-(2-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2935955.png)

![1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole](/img/structure/B2935957.png)
![(2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B2935958.png)
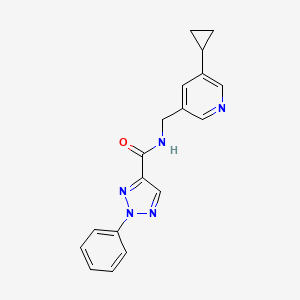
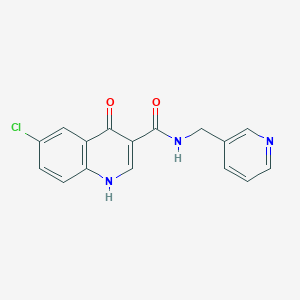

![N-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2935967.png)
